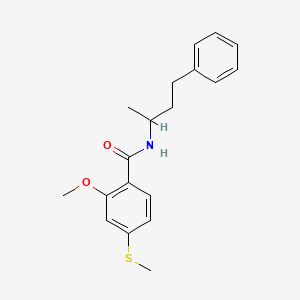
2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide
Vue d'ensemble
Description
Reagents: Methylthiol, base catalyst
Conditions: Room temperature
Reaction: Substitution of a hydrogen atom on the benzene ring with a methylsulfanyl group.
Step 3: Attachment of Phenylbutan-2-yl Group
Reagents: 4-phenylbutan-2-amine, coupling agent (e.g., EDC, HOBt)
Conditions: Room temperature, inert atmosphere
Reaction: Formation of an amide bond between the benzamide core and the phenylbutan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the methoxy and methylsulfanyl groups through substitution reactions. The phenylbutan-2-yl group can be attached via an amide bond formation.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reagents: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Conditions: Room temperature to mild heating
-
Reduction: : The amide bond can be reduced to an amine.
Reagents: Reducing agents (e.g., lithium aluminum hydride, borane)
-
Substitution: : The methoxy group can be substituted with other functional groups.
Reagents: Nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzamide derivatives
Applications De Recherche Scientifique
2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for various functionalized benzamides.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and selectivity. The phenylbutan-2-yl group may enhance its lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-4-(methylsulfanyl)benzamide
- 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutyl)benzamide
- 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-1-yl)benzamide
Uniqueness
2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide is unique due to the specific combination of functional groups and the position of the phenylbutan-2-yl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(9-10-15-7-5-4-6-8-15)20-19(21)17-12-11-16(23-3)13-18(17)22-2/h4-8,11-14H,9-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCXXCJYWDPQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B3981804.png)
![5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROANILINE](/img/structure/B3981812.png)
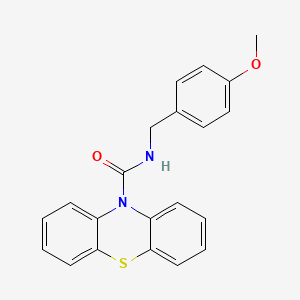
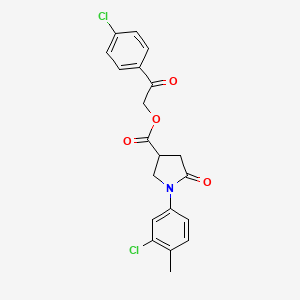
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B3981826.png)
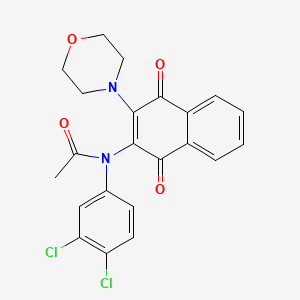
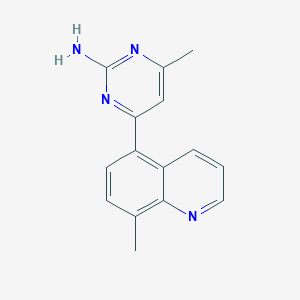
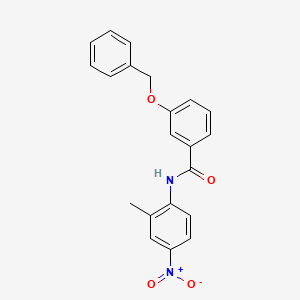
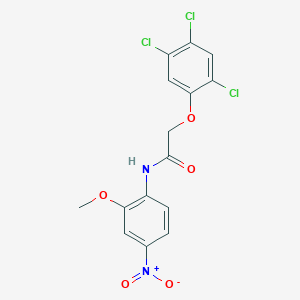
![N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B3981868.png)
![N-{2-[4-(anilinocarbonothioyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B3981889.png)
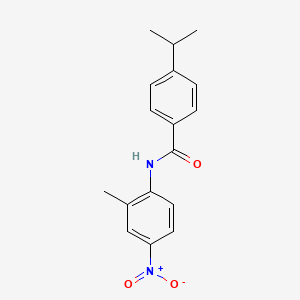
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3981902.png)
![2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3981911.png)
